molecular formula C16H13N3O2 B11067025 4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 4-oxo-N-(phenylmethyl)-

4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 4-oxo-N-(phenylmethyl)-

Cat. No.: B11067025
M. Wt: 279.29 g/mol
InChI Key: XEYNJEFLRNWRFX-UHFFFAOYSA-N
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Description

N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE includes a pyrido[1,2-a]pyrimidine core, which is fused with a benzyl group and a carboxamide group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(hetero)aryl acetyl chlorides . This method allows for the formation of the pyrido[1,2-a]pyrimidine core. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetic acid, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE may involve large-scale synthesis using similar cyclative condensation methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit HIV-1 integrase by chelating the magnesium ion in the active site, thereby preventing the integration of viral DNA into the host genome . This mechanism is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-benzyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C16H13N3O2/c20-15(18-10-12-6-2-1-3-7-12)13-11-17-14-8-4-5-9-19(14)16(13)21/h1-9,11H,10H2,(H,18,20)

InChI Key

XEYNJEFLRNWRFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=C3C=CC=CN3C2=O

Origin of Product

United States

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